molecular formula C13H15N3OS B7538203 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol

Cat. No.: B7538203
M. Wt: 261.34 g/mol
InChI Key: FAAFNQZVLDNTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol is a heterocyclic compound that features a thiadiazole ring fused with a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiadiazole ring, which contains both nitrogen and sulfur atoms, contributes to its unique chemical properties and potential pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol typically involves the formation of the thiadiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate hydrazonoyl halides with thiosemicarbazide derivatives under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride, which facilitates the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol is unique due to its specific combination of the thiadiazole and piperidine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

1-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c17-11-6-8-16(9-7-11)13-15-14-12(18-13)10-4-2-1-3-5-10/h1-5,11,17H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAFNQZVLDNTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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